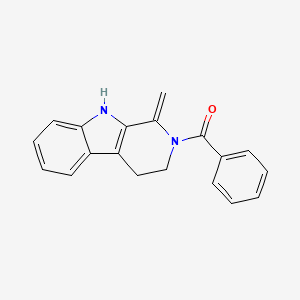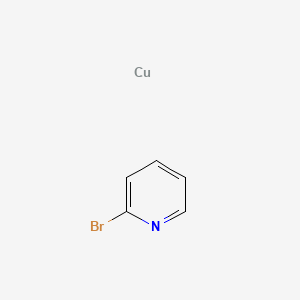
2-Bromopyridine--copper (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine–copper (1/1) is a coordination compound formed between 2-bromopyridine and copper. 2-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula BrC₅H₄N. It is a colorless liquid used as an intermediate in organic synthesis . Copper, on the other hand, is a transition metal known for its catalytic properties in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine can be synthesized from 2-aminopyridine via diazotization followed by bromination . The process involves the following steps:
Diazotization: 2-Aminopyridine is treated with sodium nitrite and hydrobromic acid at low temperatures to form a diazonium salt.
Bromination: The diazonium salt is then reacted with bromine to yield 2-bromopyridine.
Industrial Production Methods
Industrial production of 2-bromopyridine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with butyllithium to form 2-lithiopyridine, a versatile reagent.
Oxidation Reactions: It can be oxidized to the N-oxide using suitable peracids.
Coupling Reactions: It participates in cross-coupling reactions such as the Negishi and Suzuki couplings.
Common Reagents and Conditions
Butyllithium: Used in substitution reactions to form 2-lithiopyridine.
Peracids: Used in oxidation reactions to form N-oxides.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products Formed
2-Lithiopyridine: Formed from substitution reactions with butyllithium.
N-Oxides: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
2-Bromopyridine–copper (1/1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Used in the preparation of biologically active compounds like antimalarial agents.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyridine–copper (1/1) involves the coordination of 2-bromopyridine to the copper center. This coordination enhances the reactivity of the compound, making it a useful catalyst in various chemical reactions. The copper center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopyridine: An isomer of 2-bromopyridine with the bromine atom at the 3-position.
Uniqueness
2-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom, which makes it particularly useful in certain synthetic applications. Its coordination with copper further enhances its catalytic properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
36264-49-0 |
|---|---|
Molecular Formula |
C5H4BrCuN |
Molecular Weight |
221.54 g/mol |
IUPAC Name |
2-bromopyridine;copper |
InChI |
InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H; |
InChI Key |
IDIJNWFWDVPTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)Br.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
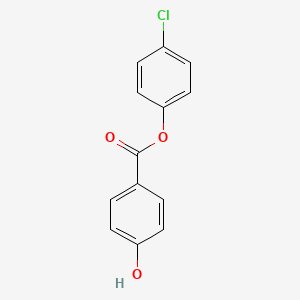
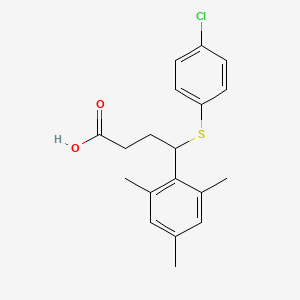
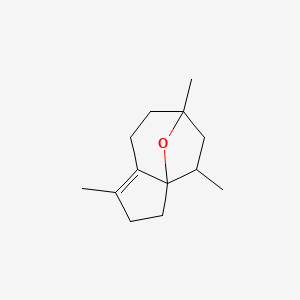
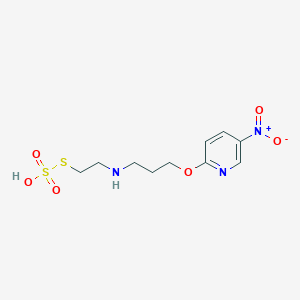

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
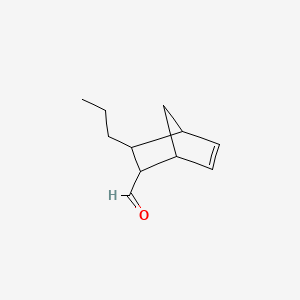
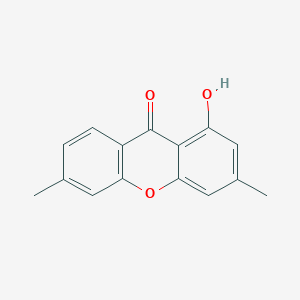
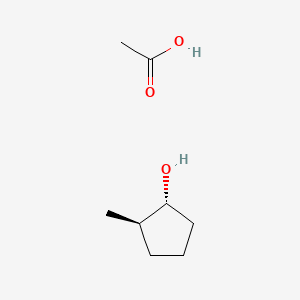
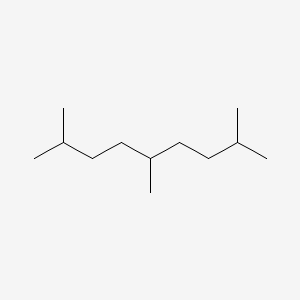
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
